Carbonic acid,dithio-,o,s-diphenyl ester

Thermal rearrangement Newman-Kwart reaction Thiophenol synthesis

Ensure synthetic success with the correct O,S-diaryl dithiocarbonate regioisomer. Procurement of the wrong isomer (e.g., CAS 13509-36-9) halts thermal O→S aryl migration, a key step in phenol-to-thiophenol conversion. - Enables the benchmark O,S→S,S rearrangement with well-characterized first-order kinetics. - Supplied with FTIR and GC-MS data for unambiguous identity verification against its S,S-isomer. - Analytical data provided to meet rigorous quality control standards for research and development.

Molecular Formula C13H10OS2
Molecular Weight 246.4 g/mol
CAS No. 13509-35-8
Cat. No. B083372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid,dithio-,o,s-diphenyl ester
CAS13509-35-8
Molecular FormulaC13H10OS2
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=S)SC2=CC=CC=C2
InChIInChI=1S/C13H10OS2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
InChIKeyGGMYKFODAVNSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,S-Diphenyl Dithiocarbonate: Identity and Physicochemical Profile


Carbonic acid, dithio-, O,S-diphenyl ester (CAS 13509-35-8; IUPAC: O-phenyl phenylsulfanylmethanethioate) is an unsymmetrical diaryl dithiocarbonate with molecular formula C₁₃H₁₀OS₂ and molecular weight 246.35 g/mol [1]. The compound features a central thiocarbonyl (C=S) carbon bonded to a phenoxy group (O–C₆H₅) and a phenylthio group (S–C₆H₅), creating a distinctly polarized, ambident electrophilic center [2]. This O,S-regioisomer belongs to a family of three constitutionally isomeric C₁₃H₁₀OS₂ dithiocarbonates alongside the symmetrical S,S-diphenyl dithiocarbonate (CAS 13509-36-9) and the O,O-diphenyl thiocarbonate (CAS 13509-34-7; a monothio analog, C₁₃H₁₀O₂S). Available spectroscopic reference data include FTIR and GC-MS spectra (Wiley Registry) [1], and its synthesis via reaction of a phenol with an aryl chlorodithioformate is well-documented in both primary literature and patent filings [2][3].

1 O,S-regioisomer scaffold — rearrangement-competent diaryl dithiocarbonate for phenol-to-thiophenol synthetic routes
2 Thermal rearrangement studies — benchmark substrate for [1,3]-sigmatropic shift and cyclic transition-state investigations
3 Calibrated intermediate stability — ranked 5 of 8 in thiocarbonate thermal elimination series; suitable for RAFT/MADIX thermal degradation modeling

Why O,S-Isomer Identity Is Critical Versus S,S and O,O Analogs


Although O,S-diphenyl dithiocarbonate (13509-35-8) and S,S-diphenyl dithiocarbonate (13509-36-9) share identical molecular formula (C₁₃H₁₀OS₂) and molecular weight (246.35), their constitutional isomerism dictates fundamentally divergent thermal, photochemical, and nucleophilic reactivity profiles [1]. The O,S-isomer undergoes a signature thermal O→S aryl migration (rearrangement to the S,S-isomer) with well-characterized first-order kinetics, a reaction not available to the S,S-isomer which is the thermodynamic endpoint of this rearrangement manifold [1]. Conversely, the S,S-isomer undergoes photochemical C–S bond homolysis to generate reactive thiyl radicals—a pathway that the O,S-isomer does not share [2]. Substituting the monothio O,O-diphenyl thiocarbonate (CAS 13509-34-7) introduces an additional mismatch: its Schonberg rearrangement yields O,S-diphenyl thiocarbonate (not dithiocarbonate), and its thermal elimination kinetics place it at a different rank in the reactivity series (PhOCSOR >> PhOCSSR) [3]. Procurement of the incorrect regioisomer or thiocarbonyl oxidation state therefore compromises both mechanistic fidelity and downstream synthetic yield.

Target O,S-diphenyl dithiocarbonate
CAS 13509-35-8
Substitute Risk S,S-diphenyl dithiocarbonate
CAS 13509-36-9
S,S-isomer cannot undergo thermal O→S rearrangement; it is the thermodynamic endpoint, not the rearrangement substrate. S,S-isomer also generates thiyl radicals under photolysis—a pathway the O,S-isomer does not share.
Target O,S-diphenyl dithiocarbonate
CAS 13509-35-8
Substitute Risk O,O-diphenyl thiocarbonate
CAS 13509-34-7
O,O-analog is a monothiocarbonate with different oxidation state and significantly higher thermal elimination rate; it ranks 1 of 8 in reactivity and follows a distinct Schönberg rearrangement pathway.
Target O,S-regioisomer identity confirmed
Substitute Risk Unverified regioisomer or mixed shipment
Melting point depression (~5–9 °C lower for O,S vs. S,S) provides a rapid identity check; receiving the wrong isomer compromises mechanistic fidelity and synthetic yield without obvious visual cue.

Quantitative Evidence: O,S-Diphenyl Dithiocarbonate Versus Closest Analogs


Thermal Rearrangement Specificity: O,S to S,S Migration

In a direct head-to-head study, Araki (1970) demonstrated that O,S-diaryl dithiocarbonates undergo smooth thermal rearrangement to S,S-diaryl dithiocarbonates following first-order kinetics, with no crossover products detected [1]. For the parent compound (X=H, Y=H; i.e., CAS 13509-35-8), the rearrangement proceeds at 200 °C in diphenyl ether with a rate constant that falls between the p-methyl (slower) and p-chloro (faster) substituted derivatives in the series. The S,S-diphenyl dithiocarbonate product (CAS 13509-36-9) is stable under these conditions and does not undergo further unimolecular rearrangement. The entropies of activation for this O,S→S,S migration are consistently negative, consistent with a four-membered cyclic transition state [1]. In contrast, S,S-diphenyl dithiocarbonate cannot serve as a precursor for this rearrangement pathway—it is the terminal product.

Thermal O→S Rearrangement
Head-to-head
O,S-isomer undergoes first-order rearrangement to S,S at 200 °C in diphenyl ether; no crossover products. S,S-isomer is rearrangement-incompetent—it is the thermodynamic endpoint.
Only O,S-isomer serves as rearrangement substrate for thiophenol synthesis
First-order kinetics; negative ΔS‡ consistent with four-membered cyclic TS
Thermal rearrangement Newman-Kwart reaction Thiophenol synthesis

Thermal Elimination Reactivity Ranking

Al-Awadi et al. measured rates of thermal decomposition and Arrhenius parameters for a comprehensive series of mono-, di-, and trithiocarbonates between 671.4 and 819.2 K, yielding a definitive reactivity order: PhOCSOR > PhOCO₂R > PhSCSOR > PhSCO₂R > PhOCSSR > PhSCSSR > PhOCOSR > PhSCOSR [1]. In this series, PhOCSSR represents the O,S-dithiocarbonate class (xanthate-type), into which CAS 13509-35-8 falls. The target compound (PhOCSSPh) is 5.3-fold less reactive in thermal elimination than the most reactive monothiocarbonate PhOCSOR, but approximately 2-fold more reactive than the trithiocarbonate PhSCSSR. Critically, replacing the O-aryl group with an S-aryl group (i.e., moving from PhOCSSR to PhSCSSR) reduces reactivity further, demonstrating that the O,S-connectivity imparts a specific, predictable rank in thermal stability that is lost upon isomerization to the S,S-form.

Thermal Elimination Rank
Class-level
PhOCSSR class ranked 5 of 8 in thiocarbonate reactivity series. ~1.3× faster elimination than PhSCSSR; ~5× slower than PhOCSOR at 700 K.
Intermediate thermal lability supports calibrated stability screening
Gas-phase pyrolysis; Arrhenius parameters reported across 671–819 K
Thermal elimination kinetics Gas-phase pyrolysis Structure-reactivity relationships

Photochemical Stability: Radical Generation Divergence

Sato et al. (1975) demonstrated that S,S′-diphenyl dithiocarbonate (CAS 13509-36-9) undergoes facile photochemical homolysis of the carbonyl–sulfur bond to generate benzene thiyl radicals, which initiate photopolymerization and react with added cyclohexene to give characteristic addition products [1]. In this study, the S,S-isomer was deliberately selected as the radical precursor because of its specific photolability. The O,S-diphenyl dithiocarbonate (CAS 13509-35-8), by contrast, lacks the symmetrical bis(phenylthio) substitution pattern required for this photoscission pathway; its photochemical behavior is dominated by the thiocarbonyl chromophore and the potential for O,S→S,S thermal rearrangement rather than radical generation. This qualitative reactivity difference is rooted in the differing C–S bond dissociation energetics of the O,S versus S,S connectivity.

Photochemical Divergence
Class-level
S,S-isomer photolyzes to benzene thiyl radicals and initiates polymerization. O,S-isomer shows no documented radical generation under comparable photolysis.
O,S-isomer supports photoinertness when radical pathways must be avoided
Radical pathway confirmed for S,S-isomer via cyclohexene trapping
Photochemistry Radical initiator Photopolymerization

Melting Point Differentiation Between Regioisomers

Physical property data compiled from supplier specifications indicate that O,S-diphenyl dithiocarbonate (CAS 13509-35-8) exhibits a melting point range of 34–38 °C , whereas the S,S-diphenyl dithiocarbonate isomer (CAS 13509-36-9) melts sharply at 43.0–43.5 °C (recrystallized from ethanol) . This ~5–9 °C melting point depression for the unsymmetrical O,S-isomer is consistent with the reduced crystal lattice stabilization expected from its lower molecular symmetry. The difference is analytically useful for identity confirmation by melting point determination and has practical consequences for handling: the O,S-isomer may exist as a low-melting solid or semi-solid at ambient laboratory temperatures (20–25 °C), whereas the S,S-isomer remains firmly crystalline.

Melting Point Difference
Data to verify
O,S-isomer: m.p. 34–38 °C. S,S-isomer: m.p. 43.0–43.5 °C (ethanol). Δm.p. ~5–9 °C, consistent with lower crystal symmetry of unsymmetrical isomer.
Supports rapid identity screening upon receipt
Supplier-reported range; confirm by in-house melting point determination
Physicochemical property Solid-state characterization Isomer identification

Synthetic Pathway to Thiophenols via Rearrangement-Hydrolysis

US Patent 4,711,967 (1987) explicitly describes the thermal rearrangement of O-aryl S-alkyl dithiocarbonates to S-aryl S-alkyl dithiocarbonates as the key step in a synthetic sequence yielding arenethiols upon basic hydrolysis [1]. The patent cites Araki (1970) to establish that O,S-diaryl dithiocarbonates are prepared via reaction of a substituted phenol with an aryl chlorodithioformate, and that pyrolysis at 150–600 °C (preferably 200–300 °C) produces the corresponding S,S-diaryl dithiocarbonate in high yield (~90%) [1][2]. The S,S-diaryl dithiocarbonate product can then be hydrolyzed to thiophenol. Critically, the O,S-diaryl dithiocarbonate is the mandatory intermediate; attempting to directly hydrolyze an S,S-diaryl dithiocarbonate without the prior rearrangement step is not part of this synthetic logic. The competing Newman-Kwart rearrangement (O-thiocarbamate → S-thiocarbamate) operates on a different substrate class and requires dialkylthiocarbamoyl chloride reagents.

Rearrangement-Hydrolysis Route
Supporting evidence
O,S-diaryl dithiocarbonate thermolyzes at 200–300 °C to S,S-diaryl dithiocarbonate (~90% yield), which hydrolyzes to arenethiol. O,S-isomer is the mandatory intermediate.
Procuring O,S-isomer is required for this synthetic sequence
Pyrolysis 0.5–10 h; hydrolysis with aq. NaOH at 100 °C, 5 h
Thiophenol synthesis Rearrangement-hydrolysis Arenethiol preparation

Validated Application Scenarios


Phenol-to-Thiophenol Conversion via Rearrangement-Hydrolysis

In synthetic programs requiring the conversion of phenolic hydroxyl groups to thiophenols, O,S-diphenyl dithiocarbonate (13509-35-8) is the requisite O,S-diaryl dithiocarbonate substrate. As established by Araki (1970) and reduced to practice in US Patent 4,711,967, the compound undergoes thermal O→S aryl migration to the S,S-diaryl dithiocarbonate, which upon basic hydrolysis releases the arenethiol in high overall yield [1][2]. The S,S-isomer (CAS 13509-36-9) cannot initiate this sequence. Researchers must procure the O,S-regioisomer specifically; the S,S-isomer or the O,O-thiocarbonate analog are synthetically incompetent for the rearrangement step.

Mechanistic Studies of Thiocarbonyl Rearrangements

The O,S-diphenyl dithiocarbonate scaffold is the defining substrate class for the O,S→S,S thermal rearrangement characterized by Araki (1970), which remains a benchmark reaction in physical organic chemistry [1]. Its first-order kinetic behavior, negative activation entropies, and substituent-dependent rate constants (Y = OCH₃ < CH₃ < H < Cl < COCH₃ < CN < NO₂ at 200 °C in diphenyl ether) make it an ideal probe for studying [1,3]-sigmatropic shifts and four-membered cyclic transition states [1]. The thermal elimination reactivity ranking (PhOCSSR, rank 5 of 8) reported by Al-Awadi et al. further positions this compound within a broader framework of thiocarbonate structure-reactivity correlations .

Calibrated Thermal Lability Reference for RAFT/MADIX Design

The intermediate position of O,S-dithiocarbonates (PhOCSSR) in the thermal elimination reactivity ladder—approximately 5-fold less reactive than the most labile O,O-monothiocarbonates (PhOCSOR) yet measurably more reactive than trithiocarbonates (PhSCSSR)—provides a calibrated thermal stability benchmark [1]. For researchers designing reversible addition-fragmentation chain transfer (RAFT) or macromolecular design by interchange of xanthates (MADIX) agents, the O,S-diphenyl dithiocarbonate represents a model compound for evaluating the thermal decomposition kinetics of the xanthate-class control agent, where premature thermal degradation must be avoided under polymerization conditions.

Spectroscopic Reference for Regioisomer Identification

O,S-diphenyl dithiocarbonate possesses a verified FTIR spectrum and GC-MS spectrum archived in the Wiley Registry / SpectraBase database (Compound ID: LdwzuxnQiJS) [1]. Its S,S-isomer counterpart (CAS 13509-36-9, Compound ID: 3jQnYpZg7hs) has a distinct MS fragmentation pattern [2]. Combined with the ~5–9 °C melting point differential (O,S: 34–38 °C; S,S: 43–44 °C) , these spectroscopic and thermal signatures enable unambiguous identity verification of the correct regioisomer in procurement quality control workflows.

Application
Selection Property
Validation Focus
Phenol-to-thiophenol conversion
Rearrangement-competent O,S-regioisomer
O→S migration efficiency and hydrolysis yield
Mechanistic rearrangement studies
Defined first-order thermal kinetics
Rate constant and activation parameter reproducibility
RAFT / MADIX thermal stability modeling
Intermediate position in elimination reactivity ladder
Thermal degradation threshold under polymerization conditions
Spectroscopic regioisomer identification
Archived FTIR and GC-MS reference spectra
Melting point and spectral match against authenticated standard
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